
Dspe-peg-cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-carboxylic acid (DSPE-PEG-COOH) is a linear heterobifunctional polyethylene glycol reagent. It consists of distearoyl phosphoethanolamine (DSPE) phospholipids and carboxylic acids at both ends of the molecular chain. This compound is commonly used in the preparation of liposomes and other nanoparticles for targeted drug delivery systems due to its ability to improve drug solubility, extend circulation half-life, and reduce non-specific protein binding or cell adhesion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as water, methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of DSPE-PEG-COOH involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to ensure high purity and quality. The compound is then stored under recommended conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: DSPE-PEG-COOH undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with primary amine groups to form stable amide bonds.
Conjugation Reactions: The compound can be conjugated with antibodies, proteins, peptides, or other substrates to the surface of liposomes and other lipid PEG nanoparticles.
Common Reagents and Conditions:
Reagents: Primary amines, antibodies, proteins, peptides.
Conditions: Organic solvents such as water, methanol, chloroform, DMF, and DMSO.
Major Products Formed: The major products formed from these reactions include PEGylated liposomes or micelles with functionalized surfaces for targeted drug delivery.
Applications De Recherche Scientifique
DSPE-PEG-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of PEGylated liposomes and nanoparticles for drug delivery.
Biology: Employed in the modification of nanoparticles for improved biocompatibility and stability.
Medicine: Utilized in targeted drug delivery systems to enhance drug solubility, stability, and reduce toxicity.
Industry: Applied in the development of nanotechnology and new materials for various industrial applications.
Mécanisme D'action
DSPE-PEG-COOH exerts its effects through the following mechanisms:
Drug Solubility and Stability: The PEG chain improves the solubility and stability of drugs by forming a hydrophilic shell around the drug molecules.
Targeted Delivery: The carboxylic acid group allows for the conjugation of targeting molecules, such as antibodies or peptides, enabling specific delivery to target cells or tissues.
Extended Circulation Half-Life: The PEGylation process extends the circulation half-life of the drug by reducing non-specific protein binding and cell adhesion.
Comparaison Avec Des Composés Similaires
DSPE-PEG-COOH is compared with other similar compounds, such as:
DSPE-PEG-NH2: Contains an amine group instead of a carboxylic acid group, used for different conjugation reactions.
DSPE-PEG-Maleimide: Contains a maleimide group for thiol-reactive conjugation.
DSPE-PEG-Biotin: Contains a biotin group for biotin-streptavidin binding applications.
Uniqueness: this compound is unique due to its carboxylic acid group, which allows for stable amide bond formation with primary amines, making it highly suitable for targeted drug delivery applications.
Propriétés
Numéro CAS |
754180-82-0 |
|---|---|
Formule moléculaire |
C46H88NO13P |
Poids moléculaire |
894.2 g/mol |
Nom IUPAC |
2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |
InChI |
InChI=1S/C46H88NO13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54) |
Clé InChI |
MKQJGDXUKIHRCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Numéros CAS associés |
754180-82-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


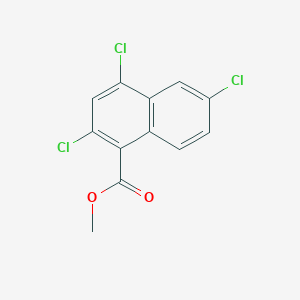
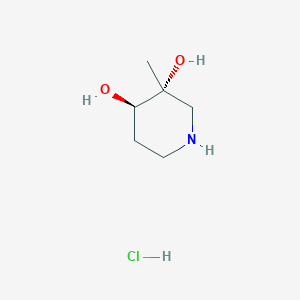

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
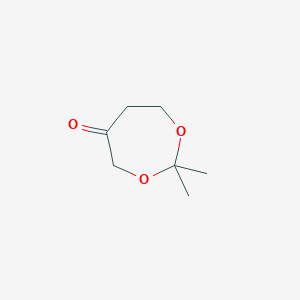
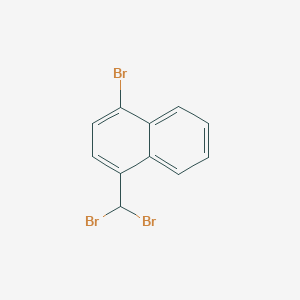
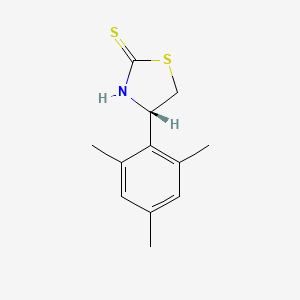
![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)

![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)
